(S)-3-氨基-2-氧代环丁酮对甲苯磺酸盐

描述

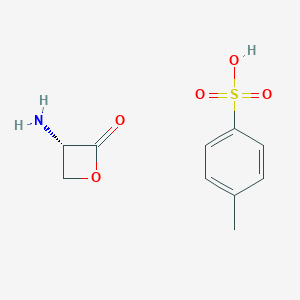

P-Toluenesulfonic acid, also known as PTSA or tosylic acid, is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .

Synthesis Analysis

P-Toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene . It is used as a catalyst in various reactions, including esterification, reductive amination, and intermolecular coupling of the aromatic nucleus .Molecular Structure Analysis

The molecular structure of p-toluenesulfonic acid is tetrahedral at the sulfur atom . The study of its crystalline structure shows that it is monoclinic with P 2 1 / c space group .Chemical Reactions Analysis

P-Toluenesulfonic acid finds use in organic synthesis as an “organic-soluble” strong acid . It is used in reactions such as acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions .Physical And Chemical Properties Analysis

P-Toluenesulfonic acid is a strong organic acid, about one million times stronger than benzoic acid . It is a solid and therefore is conveniently weighed and stored . It has a density of 1.24 g/cm3 .科学研究应用

合成工艺

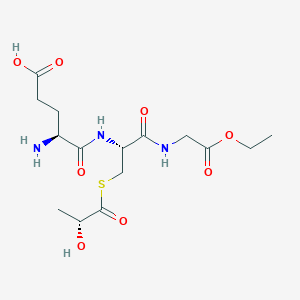

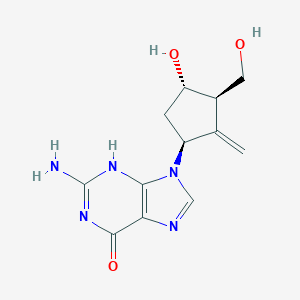

- 光学活性 3-氨基-3-烷基-2-氧代环丁酮的高效合成:报道了一种光学活性 3-氨基-3-烷基-2-氧代环丁酮对甲苯磺酸盐的高效两步合成方法。该方法涉及在三苯基膦偶联反应条件下 N-Boc-α-烷基丝氨酸环化,然后在无水对甲苯磺酸存在下用三氟乙酸脱保护氨基 (Olma & Kudaj, 2005)。

化学反应和合成

氨基酸苄酯对甲苯磺酸的合成:已经开发了氨基酸苄酯对甲苯磺酸的微波辅助合成,涉及氨基酸与苯甲醇和对甲苯磺酸的反应。与传统加热方法相比,此工艺以缩短的反应时间和提高的产率著称 (Hong, 2009)。

氨基酸苄酯对甲苯磺酸盐的简便合成:描述了一种使用微波辐射合成氨基酸苄酯对甲苯磺酸盐的方法。该方法提供简单性、良好的产率和纯度,并且已扩展到氨基酸苄酯盐酸盐的合成 (Vasanthakumar, Patil, & Babu, 2004)。

催化和化学应用

在立体选择性合成中的应用:一种将聚苯胺与硝酸银和对甲苯磺酸相结合的新型催化剂已用于 β-氨基酮的立体选择性合成。这展示了对甲苯磺酸盐在促进环境友好和高效化学反应中的效用 (Palaniappan & Rajender, 2010)。

电化学应用:对在含水对甲苯磺酸溶液中电沉积在低碳钢上的聚苯胺薄膜的研究表明,这些薄膜可以显着降低腐蚀电流,表明在腐蚀防护中具有潜在应用 (Camalet, Lacroix, Aeiyach, & Lacaze, 1998)。

作用机制

安全和危害

P-Toluenesulfonic acid is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin, eyes, and clothing, not to breathe dust, and not to ingest .

未来方向

属性

IUPAC Name |

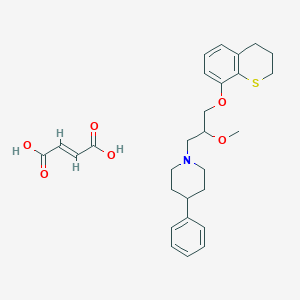

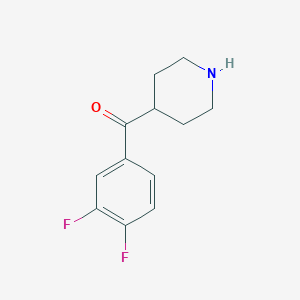

(3S)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPNSUJOZQROEQ-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575464 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112839-95-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route to obtain (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt?

A1: The provided excerpt describes a two-step synthesis:

Q2: Are there any safety concerns associated with this synthesis?

A2: Yes, the abstract explicitly mentions that both diethyl azodicarboxylate (DEAD) and dimethyl azodicarboxylate (DMAD) pose explosion hazards []. Trifluoroacetic acid is also noted as an irritant []. Researchers should exercise extreme caution and follow appropriate safety protocols when handling these chemicals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)